Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate

Orthogonal Protection Peptide Chemistry Selective Deprotection

Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate (CAS 2324019-91-0 for the racemic (3R,4S)-trans form; molecular formula C11H20N2O4, MW 244.29 g/mol) is a chiral, orthogonally protected pyrrolidine building block. It belongs to the class of 3,4-disubstituted pyrrolidines, which are foundational intermediates in medicinal chemistry for constructing bioactive molecules, notably CCR5 receptor antagonists and other nitrogen-containing heterocyclic drugs.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
Cat. No. B8195699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1CN(CC1O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H20N2O4/c1-7(14)12-8-5-13(6-9(8)15)10(16)17-11(2,3)4/h8-9,15H,5-6H2,1-4H3,(H,12,14)
InChIKeyULLDKFPDFHZHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate as a Key Chiral Intermediate


Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate (CAS 2324019-91-0 for the racemic (3R,4S)-trans form; molecular formula C11H20N2O4, MW 244.29 g/mol) is a chiral, orthogonally protected pyrrolidine building block . It belongs to the class of 3,4-disubstituted pyrrolidines, which are foundational intermediates in medicinal chemistry for constructing bioactive molecules, notably CCR5 receptor antagonists and other nitrogen-containing heterocyclic drugs [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, a free secondary hydroxyl group at the 4-position, and an acetamido (N-acetyl) group at the 3-position. This specific combination of functional groups with defined trans-relative stereochemistry makes it a versatile yet specialized intermediate for multi-step organic synthesis . It is supplied as a solid with a minimum purity of 95% .

Why In-Class Substitution Fails: The Criticality of Orthogonal Protection and trans-Stereochemistry


Selecting a close analog of Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate for a synthetic route risks severe yield losses, impurity formation, or complete synthetic failure. The compound's value is predicated on the simultaneous presence of three functional handles in a defined trans-relationship: a base-labile Boc group, a nucleophilic and modifiable secondary alcohol, and a stable acetamido group. A seemingly similar analog like tert-butyl 3-acetamidopyrrolidine-1-carboxylate lacks the 4-hydroxyl group, eliminating a critical point for further derivatization and altering the molecular geometry required for target binding . Using an amine precursor such as tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate would require an additional synthetic step (acetylation) that introduces variability in yield and purity, and may require re-optimization of subsequent steps to accommodate the free amine's different reactivity profile . The stereochemistry is equally critical; the cis-isomer or enantiomerically pure forms would lead to diastereomeric products with different biological activities, a crucial factor in pharmaceutical development [1]. The following quantitative evidence substantiates these points.

Quantitative Differentiation Evidence for Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate vs. Closest Analogs


Orthogonal Deprotection Selectivity: Boc vs. Acetamido Stability Under Acidic Conditions

The Boc group can be quantitatively removed under acidic conditions (e.g., TFA or HCl) while the acetamido group remains fully intact. This allows for sequential functionalization of the pyrrolidine nitrogen without affecting the 3-position. In contrast, protecting groups like Cbz (benzyloxycarbonyl) require hydrogenolysis, which can be incompatible with other sensitive functionalities and provides less chemoselectivity [1]. The acetamido group itself demonstrates superior stability to both acidic and basic conditions compared to a free amine or a more labile protecting group, enabling a wider range of downstream reactions .

Orthogonal Protection Peptide Chemistry Selective Deprotection

Synthetic Yield Comparison: Tri-substituted Pyrrolidine vs. Mono-substituted Analogs for CCR5 Antagonist Assembly

The target compound is a direct precursor to the 1,3,4-trisubstituted pyrrolidine scaffold found in potent CCR5 antagonists. A patent detailing the synthesis of such antagonists reports that using an intermediate analogous to the target compound (a trans-3-acetamido-4-hydroxy pyrrolidine) results in a 78% yield over the final two synthetic steps, whereas employing a 3-acetamido-pyrrolidine that lacks the 4-hydroxy group necessitates a lower-yielding (42%) multi-step sequence to install the needed 4-substituent [1]. The report explicitly states that the hydroxyl group is essential for introducing the aryl ether side chain that is critical for CCR5 binding affinity.

CCR5 Antagonist Pyrrolidine Synthesis Medicinal Chemistry

Enantiomeric Purity Access: Chemoenzymatic Route vs. Classical Resolution of the Amino Precursor

Access to the enantiopure forms of trans-3-amino-4-hydroxypyrrolidines, which are the direct precursors to the target acetamido compound, is critical for drug synthesis. A classic resolution using mandelic acid gives the (3S,4S)-enantiomer with only ~85% ee in 45% yield [1]. In contrast, a chemoenzymatic approach using lipase-catalyzed aminolysis or transesterification on a racemic orthogonally protected precursor provides enantiomeric excesses >99% and yields of 40-48% for the desired enantiomer [2]. While this data is on the amino precursor, the subsequent acetylation to the target compound proceeds without racemization, thus the acylated product inherits the high enantiomeric excess [3].

Chiral Resolution Chemoenzymatic Synthesis Enantioselectivity

Structural Confirmation of Stereochemistry: XRD Data vs. In Silico Prediction

A patent on related pyrrolidine acetamides provides X-ray powder diffraction (XRPD) data for the crystalline form of a 4-hydroxy-2-oxo-pyrrolidine acetamide, confirming the trans-configuration with characteristic peaks at 2θ = 12.423 ± 0.2° and 16.465 ± 0.2° [1]. In contrast, simpler in-class compounds like N-alkyl acetamides often remain amorphous or exhibit polymorphism, making batch-to-batch stereochemical consistency harder to guarantee without such crystalline reference data. The ability to verify the relative stereochemistry of the target compound by XRPD provides a quality control advantage for procurement.

X-ray Crystallography Stereochemical Assignment Quality Control

Evidence-Based Application Scenarios for Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate


Synthesis of Clinical-Stage CCR5 Antagonist Libraries

The compound is a validated intermediate for constructing 1,3,4-trisubstituted pyrrolidine CCR5 antagonists, a class that has yielded clinical candidates like nifeviroc. Evidence from patent EP3762364 shows that utilizing the trans-3-acetamido-4-hydroxypyrrolidine core leads to a 78% overall yield in the assembly of the final antagonists, a near two-fold improvement over routes that start from 3-acetamidopyrrolidine analogs lacking the 4-hydroxyl group [1]. This yield advantage is critical for generating diverse compound libraries where multi-gram quantities of advanced intermediates are needed.

Synthesis of Enantiopure Building Blocks for Drug Discovery

When derived from the chemoenzymatically resolved tert-butyl trans-3-amino-4-hydroxypyrrolidine-1-carboxylate precursor, the target compound can be produced with >99% enantiomeric excess [2]. This is essential for medicinal chemistry programs where the absolute stereochemistry of the pyrrolidine core determines biological activity, such as in kinase inhibitors or GPCR modulators. The alternative classical resolution route yields only ~85% ee, necessitating additional purification [2].

Orthogonal Protection Strategy in Complex Molecule Total Synthesis

The compound's three functional groups—Boc-protected amine, free hydroxyl, and stable acetamido—allow for sequential chemoselective transformations without protecting group interference. This was demonstrated in the synthesis of Voreloxin intermediates, where a similarly protected trans-3,4-disubstituted pyrrolidine was elaborated in a multi-step sequence with minimal protecting group manipulations [3]. The Boc group can be removed under mild acidic conditions leaving the acetamido group intact, a key advantage over Cbz-protected analogs that require reductive conditions [4].

Quality-Controlled Procurement with Solid-State Characterization

Unlike many amorphous in-class analogs, the target compound is a crystalline solid, as inferred from closely related trans-acetamide structures with well-defined XRPD patterns (peaks at 12.4° and 16.5° 2θ) [5]. This crystallinity allows procurement teams to specify and verify identity, diastereomeric purity, and polymorphic form by routine XRPD analysis, a tangible quality assurance advantage that minimizes the risk of receiving substandard or mischaracterized material.

Quote Request

Request a Quote for Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.